Cas no 1011577-75-5 (3-fluoro-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide)

3-Fluoro-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide is a specialized organic compound featuring a benzoxazine-thiazole core structure with a fluorinated benzamide substituent. Its molecular architecture, incorporating both heterocyclic and aromatic moieties, suggests potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for bioactive molecule development. The presence of the 3-fluorobenzamide group may enhance binding affinity and metabolic stability, while the propyl-substituted benzoxazine moiety could contribute to lipophilicity and target interaction. This compound is of interest for applications in drug discovery, where its structural features may be leveraged for the design of enzyme inhibitors or receptor modulators. Suitable for controlled laboratory use under appropriate safety protocols.
3-fluoro-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide structure
1011577-75-5 structure
Product Name:3-fluoro-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide
CAS No:1011577-75-5
MF:C21H18FN3O3S
MW:411.449326992035
CID:5784143
PubChem ID:24295756
Update Time:2025-06-07

3-fluoro-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide
    • 3-fluoro-N-[4-(3-oxo-4-propyl-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide
    • AKOS016379879
    • 1011577-75-5
    • VU0640695-1
    • SR-01000921970-1
    • F5291-0036
    • 3-fluoro-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide
    • SR-01000921970
    • Inchi: 1S/C21H18FN3O3S/c1-2-8-25-17-10-13(6-7-18(17)28-11-19(25)26)16-12-29-21(23-16)24-20(27)14-4-3-5-15(22)9-14/h3-7,9-10,12H,2,8,11H2,1H3,(H,23,24,27)
    • InChI Key: WLEIBLCJTSOCBD-UHFFFAOYSA-N
    • SMILES: S1C(NC(C2C=CC=C(C=2)F)=O)=NC(=C1)C1C=CC2=C(C=1)N(C(CO2)=O)CCC

Computed Properties

  • Exact Mass: 411.10529078g/mol
  • Monoisotopic Mass: 411.10529078g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 610
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 99.8Ų

3-fluoro-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide Pricemore >>

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Additional information on 3-fluoro-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide

Introduction to 3-fluoro-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 1011577-75-5 is a highly specialized molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its systematic name, 3-fluoro-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide, provides a detailed insight into its structural composition and potential biological activities. This intricate structure is composed of several key pharmacophoric elements that make it a promising candidate for further investigation in drug discovery and development.

The benzamide moiety is a well-known pharmacophore in medicinal chemistry, often associated with potent biological activities. In particular, the presence of a fluorine atom at the 3-position of the benzene ring can significantly influence the compound's pharmacokinetic properties, including its metabolic stability and binding affinity to biological targets. The benzoxazinone scaffold, another notable feature of this compound, has been extensively studied for its antimicrobial and anti-inflammatory properties. The integration of these structural elements into a single molecule suggests that 3-fluoro-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide may exhibit multiple therapeutic benefits.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. These tools have been instrumental in identifying potential binding interactions between 3-fluoro-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide and various biological targets. For instance, studies have suggested that this compound may interact with enzymes involved in inflammatory pathways, making it a candidate for the development of novel anti-inflammatory agents. Additionally, its structural features hint at potential applications in the treatment of neurological disorders, where modulation of neurotransmitter activity is crucial.

The synthesis of such complex molecules requires a deep understanding of organic chemistry principles and advanced synthetic techniques. The incorporation of the 1,3-thiazole ring into the benzamide core introduces additional functional groups that can be further modified to optimize biological activity. Researchers have been exploring various synthetic routes to achieve high yields and purity levels, ensuring that the final product is suitable for further biological testing. The use of fluorinated intermediates has been particularly valuable in enhancing the metabolic stability of the compound, which is a critical factor in drug development.

In vitro studies have begun to uncover the potential therapeutic applications of 1011577-75-5. Initial experiments have shown promising results in reducing inflammation and inhibiting the growth of certain cancer cell lines. These findings are consistent with the structural features of the compound and its predicted interactions with biological targets. Further research is needed to validate these observations and to explore additional therapeutic pathways. The benzoxazinone moiety, in particular, has shown promise in preliminary assays related to antimicrobial activity, suggesting that this compound may have broad-spectrum applications.

The integration of modern biotechnological approaches has also opened new avenues for studying the pharmacological properties of this compound. Techniques such as CRISPR-Cas9 gene editing and high-throughput screening are being employed to identify novel drug targets and to assess the efficacy of small molecules like 3-fluoro-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yi)-1,3-thiazol]-2-yi]benzamide. These technologies allow researchers to gain deeper insights into the mechanisms of action and to optimize drug candidates for clinical use. The combination of traditional organic synthesis with cutting-edge biotechnological methods has accelerated the pace of drug discovery and development.

The future prospects for this compound are promising, with ongoing research aimed at elucidating its full potential. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible therapeutic solutions. The systematic name provides a clear framework for further chemical modifications and derivatization studies. By leveraging computational tools and experimental techniques, researchers can fine-tune the structure-function relationships associated with this molecule.

In conclusion, 1011577-CAS number 1011577-75-5, also known as 3-fluoro-N-[[N]benzamide[([N]thiazole)-N()]fluorobenzene)()]benzamidine, represents a significant advancement in chemical biology and pharmaceutical research. Its intricate structure and diverse pharmacophoric elements make it a versatile tool for drug discovery. With continued research and development efforts aimed at optimizing its therapeutic potential, 1011577--75-5, along with related derivatives,, holds great promise for addressing unmet medical needs.

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